Product packaging for 2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethan-1-one sulfate(Cat. No.:CAS No. 134-64-5)

2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethan-1-one sulfate

Cat. No.: B190310
CAS No.: 134-64-5
M. Wt: 435.5 g/mol
InChI Key: BEDBXOIWRNCGAU-NFQNBQCWSA-N
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Description

Historical Context of Pharmacological Investigation

The scientific investigation of plants from the Lobelia genus dates back to the early 19th century. frontiersin.org However, focused pharmacological research into its alkaloid constituents, including lobeline (B1674988), gained substantial momentum in the mid-20th century. frontiersin.orgfrontiersin.org Lobeline itself was synthesized in the early 1900s and was identified as a partial nicotinic agonist. nih.gov

The first documented pharmacological application in research appeared in the 1930s, with studies exploring its potential role in smoking cessation. nih.gov The 1950s marked a period of increased interest from phytochemists, leading to the discovery and investigation of numerous bioactive piperidine (B6355638) alkaloids from various Lobelia species. frontiersin.orgfrontiersin.org This era helped to distinguish the unique pharmacological properties of different alkaloid constituents. frontiersin.org

Throughout the latter half of the 20th century, lobeline was the subject of numerous studies. Renewed research interest was noted following a 1993 decision by the U.S. Food and Drug Administration (FDA) to ban all over-the-counter smoking cessation products containing lobeline, citing a lack of sufficient clinical efficacy data. nih.govdrugs.com This prompted further scientific inquiry to generate more robust evidence. nih.gov A notable example is a large, multicenter phase 3 clinical trial conducted in 1997 to evaluate a sublingual formulation of lobeline sulfate (B86663), the results of which were published in 2010. nih.govnih.gov More recent academic research has continued to explore its mechanisms of action, particularly its interaction with neurotransmitter transporters. austinpublishinggroup.comafricanjournalofbiomedicalresearch.comuky.edu

Natural Occurrence and Alkaloidal Classification

Lobeline is a naturally occurring alkaloid predominantly extracted from plants of the Lobelia genus, which belongs to the Campanulaceae family. africanjournalofbiomedicalresearch.comwikipedia.orgresearchgate.net It is the major alkaloid found in Lobelia inflata, commonly known as Indian tobacco. researchgate.netnih.gov Other species known to contain lobeline include Lobelia tupa (Devil's tobacco), Lobelia siphilitica (great lobelia), Lobelia chinensis, and Hippobroma longiflora. wikipedia.orgncats.io

Chemically, lobeline is classified as a piperidine alkaloid. wikipedia.orgresearchgate.netnih.govresearchgate.net Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom and are typically derived from amino acids. vedantu.com The fundamental structure of lobeline and related alkaloids from the Lobelia genus features an N-methylpiperidine ring with one or two substituents at the C2 and/or C6 positions. frontiersin.org Lobeline is considered a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. vedantu.com The Lobelia genus produces a variety of other piperidine alkaloids, including lobelanine (B1196011) and lobelanidine (B1674987), which share a similar structural backbone with lobeline. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO6S B190310 2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethan-1-one sulfate CAS No. 134-64-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

134-64-5

Molecular Formula

C22H29NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid

InChI

InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t19-,20+,21-;/m0./s1

InChI Key

BEDBXOIWRNCGAU-NFQNBQCWSA-N

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O

Other CAS No.

134-64-5

Pictograms

Acute Toxic

Synonyms

Lobeline
Lobeline Sulfate
Smokeless
Sulfate, Lobeline

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms

Interactions with Neurotransmitter Receptors

Lobeline (B1674988) sulfate's activity is most prominently noted at nicotinic acetylcholine (B1216132) receptors, with significant interactions also observed at opioid and glutamate (B1630785) receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline is a well-established ligand for nicotinic acetylcholine receptors (nAChRs), demonstrating a complex interplay of binding affinity and functional activity that varies across different nAChR subtypes. consensus.appnih.gov

Lobeline exhibits a notable preference for certain nAChR subtypes. It binds with high affinity to α4β2* nAChRs, with reported Ki values in the nanomolar range, such as 4.0 nM and 5 nM. ncats.ioguidetopharmacology.org Specifically, studies have shown Ki values of 1.4-2 nM for rodent and human α4β2 receptors and a pKi of 8.3. guidetopharmacology.orgapexbt.com The affinity for the human α4β2 subtype has been measured at 4.90 ± 0.30 nM. conicet.gov.ar In contrast, lobeline displays a significantly lower affinity for α7 nAChRs, with Ki values reported to be greater than 10,000 nM. apexbt.com While it has a high affinity for the α4β2 subtype, its affinity for other subtypes, especially those containing the β4 subunit, is much lower. wisc.edu Interestingly, research indicates that lobeline binds to the human α4β4 AChR with approximately three-fold higher affinity (Ki of 1.82 ± 0.07 nM) compared to the hα4β2 AChR. conicet.gov.ar

Binding Affinities of Lobeline for nAChR Subtypes

Receptor Subtype Binding Affinity (Ki)
α4β2* 4.0 nM, 5 nM ncats.ioguidetopharmacology.org
Rodent/Human α4β2 1.4-2 nM apexbt.com
Human α4β2 4.90 ± 0.30 nM conicet.gov.ar
Human α4β4 1.82 ± 0.07 nM conicet.gov.ar
α7 >10,000 nM apexbt.com

The functional effects of lobeline at nAChRs are complex, with reports describing it as both a mixed agonist-antagonist and a non-selective antagonist. ncats.ioresearchgate.net At α4β2* and α3β2* neuronal nicotinic receptor subtypes, lobeline acts as a potent antagonist, inhibiting nicotine-evoked dopamine (B1211576) release and [3H]nicotine binding. researchgate.net It is also identified as a high-affinity partial agonist at α4β2 nAChRs. frontiersin.orgfrontiersin.org However, some studies indicate that while lobeline displaces [3H]-nicotine binding, it does not activate α4β2 expressed receptors in frog oocytes. researchgate.net At human α7 nAChRs, lobeline acts as an inhibitor with an IC50 value of 8.5 µM. apexbt.com Furthermore, in human neuroblastoma cells, lobeline acts as a non-selective partial agonist at homomeric α7 nAChRs and heteromultimeric α3β2/α3β4 nAChRs, with EC50 values of 0.4 ± 0.08 µM and 0.33 ± 0.07 µM, respectively. frontiersin.org The co-addition of lobeline with a selective α7 agonist desensitized the α7 nAChR, with an apparent IC50 for lobeline of 1.6 ± 0.4 µM. frontiersin.org

Subtype Specificity and Binding Affinity (e.g., α4β2*, α3β4*, α7*)

μ-Opioid Receptors and Ligand Binding

Lobeline sulfate (B86663) also interacts with the endogenous opioid system, specifically the μ-opioid receptors. ncats.io Research has demonstrated that lobeline binds to μ-opioid receptors and can diminish the effects of opioid receptor agonists. nih.gov In guinea pig brain homogenates, lobeline displaced the binding of a μ-opioid receptor agonist with a Ki value of 0.74 μM. nih.gov Functionally, lobeline has been shown to act as a μ-opioid receptor antagonist. nih.govnih.gov In functional assays, lobeline inhibited morphine- and DAMGO-activated potassium currents in a concentration-dependent manner, with an IC50 of 1.1 μM, without affecting the resting current itself. nih.gov

N-Methyl-D-Aspartate Receptors (NMDARs)

Evidence suggests that lobeline interacts with N-methyl-D-aspartate receptors (NMDARs), which are a class of ionotropic glutamate receptors. africanjournalofbiomedicalresearch.comresearchgate.net The effects of lobeline on NMDA-evoked acetylcholine release have been studied, indicating a potential modulatory role. drugs.com It has been proposed that lobeline's blockade of NMDARs may contribute to its neuroprotective effects by preventing excessive calcium influx and subsequent excitotoxicity. africanjournalofbiomedicalresearch.com

Modulation of Monoamine Transporters

A significant aspect of lobeline's pharmacological profile is its interaction with monoamine transporters, which are crucial for regulating the synaptic concentrations of neurotransmitters like dopamine and serotonin (B10506). doi.org Lobeline inhibits the function of both the vesicular monoamine transporter 2 (VMAT2) and the plasma membrane dopamine transporter (DAT). nih.gov

Lobeline demonstrates a much higher affinity for VMAT2 compared to DAT, with an IC50 for inhibiting [3H]dihydrotetrabenazine binding to VMAT2 of 0.90 μM, which is approximately 100-fold lower than its IC50 for inhibiting [3H]dopamine uptake at DAT (80 μM). nih.govnih.gov It inhibits [3H]dopamine uptake into vesicles with an IC50 of 0.88 μM. medchemexpress.com This interaction with VMAT2 is believed to be a primary mechanism for its effects on dopamine systems, as it can inhibit dopamine uptake into and promote its release from storage vesicles. researchgate.netnih.gov This action perturbs the fundamental mechanisms of dopamine storage and release. invivochem.com Furthermore, lobeline and its analogs have been shown to inhibit serotonin transporters. wikipedia.orgmdpi.com

Inhibitory Concentrations (IC50) of Lobeline at Monoamine Transporters

Transporter IC50 Value
Vesicular Monoamine Transporter 2 (VMAT2) 0.88 μM (for [3H]dopamine uptake) medchemexpress.com
Vesicular Monoamine Transporter 2 (VMAT2) 0.90 μM (for [3H]dihydrotetrabenazine binding) nih.gov
Dopamine Transporter (DAT) 80 μM (for [3H]dopamine uptake) nih.gov

Vesicular Monoamine Transporter 2 (VMAT2)

Lobeline is recognized as a ligand for the Vesicular Monoamine Transporter 2 (VMAT2), a protein essential for loading monoamine neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin into synaptic vesicles for storage and subsequent release. nih.govwikipedia.orgncats.io The interaction of lobeline with VMAT2 is a primary aspect of its mechanism of action. researchgate.netnih.gov It binds to the tetrabenazine-binding site on VMAT2, which in turn inhibits the uptake of dopamine into storage vesicles. nih.govresearchgate.netdrugbank.comresearchgate.net This action perturbs the fundamental processes of dopamine storage and release. researchgate.netnih.govdrugbank.com

Research indicates that lobeline's affinity for VMAT2 is significantly higher—by approximately 100-fold—than its affinity for the dopamine transporter (DAT). nih.gov This suggests that its interaction with VMAT2 is the principal mechanism behind its ability to modulate the effects of psychostimulants. nih.gov By promoting the release of dopamine from these vesicles, lobeline can influence dopaminergic signaling. nih.govdrugbank.comafricanjournalofbiomedicalresearch.com Studies have reported an IC₅₀ value of 0.88 μM for lobeline's inhibition of dopamine uptake into vesicles and 0.90 μM for its inhibition of [³H]dihydrotetrabenazine (DTBZ) binding to VMAT2. nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com

The interaction is competitive in nature, as demonstrated by kinetic analyses of [³H]DA uptake into synaptic vesicles. nih.govnih.gov This modulation of VMAT2 function is a key area of investigation for its potential therapeutic applications. nih.govresearchgate.net

Dopamine Transporter (DAT)

Lobeline also interacts with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. wikipedia.orgncats.iomedchemexpress.com However, its affinity for DAT is considerably lower than for VMAT2. nih.gov Studies have shown that lobeline inhibits the reuptake of dopamine mediated by DAT, which leads to an increase in extracellular dopamine levels. africanjournalofbiomedicalresearch.com The reported IC₅₀ value for lobeline's inhibition of [³H]DA uptake into rat striatal synaptosomes via DAT is 80 μM, highlighting its lower potency at this site compared to VMAT2. nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com

Serotonin Transporter (SERT)

In addition to its effects on dopaminergic transporters, lobeline also inhibits the serotonin transporter (SERT). wikipedia.orgncats.io This action suggests a role for lobeline in modulating the serotonergic system. wikipedia.org In vitro pharmacological evaluations have pointed towards potency and selectivity for SERT inhibition. researchgate.net By inhibiting SERT, lobeline can affect the reuptake of serotonin, thereby influencing serotonergic neurotransmission.

Influence on Neurotransmitter Systems

Through its interactions with VMAT2, DAT, and SERT, lobeline sulfate exerts a significant influence on several key neurotransmitter systems in the brain.

Dopaminergic Neurotransmission Regulation

Research has demonstrated that lobeline can evoke the release of [³H]dopamine from rat striatal slices in a calcium-independent manner. medchemexpress.commedchemexpress.commedchemexpress.com It has also been shown to inhibit the amphetamine-induced release of dopamine. nih.govafricanjournalofbiomedicalresearch.com These effects on dopamine storage and release are central to its pharmacological profile. researchgate.net While lobeline on its own can stimulate a moderate release of dopamine, it has been observed to reduce the dopamine release caused by methamphetamine. wikipedia.orgncats.io

Lobeline's Affinity for Dopamine-Related Transporters

TransporterReported Affinity/Inhibitory Concentration (IC₅₀)Reference
Vesicular Monoamine Transporter 2 (VMAT2)0.88 µM (DA uptake inhibition) nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com
Vesicular Monoamine Transporter 2 (VMAT2)0.90 µM ([³H]DTBZ binding inhibition) nih.gov
Dopamine Transporter (DAT)80 µM (DA uptake inhibition) nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com

Serotonergic Neurotransmission Modulation

Lobeline modulates the serotonergic system, primarily through its inhibition of the serotonin transporter (SERT). wikipedia.orgncats.io This interaction suggests that lobeline can influence serotonin levels in the brain. africanjournalofbiomedicalresearch.com By blocking the reuptake of serotonin, lobeline can enhance serotonergic neurotransmission. wikipedia.org Some studies suggest that the antidepressant-like effects of lobeline may be linked to its actions on the serotonergic system. researchgate.net The modulation of serotonin release is a component of its complex pharmacological actions. africanjournalofbiomedicalresearch.com

Noradrenergic Neurotransmission Aspects

Lobeline also affects the noradrenergic system. africanjournalofbiomedicalresearch.com Studies have shown that it can influence the levels of norepinephrine in the brain. africanjournalofbiomedicalresearch.com For instance, lobeline treatment has been associated with significant reductions in norepinephrine levels in the prefrontal cortex under certain stress conditions. africanjournalofbiomedicalresearch.com The compound has been found to inhibit the uptake of [³H]norepinephrine into rat hippocampal synaptic vesicles and purified synaptosomes with IC₅₀ values of 1.19 μM and 6.53 μM, respectively. nih.gov This suggests that lobeline can act as a blocker of vesicular uptake of norepinephrine, leading to a reversal of monoamine uptake. nih.gov

GABAergic System Enhancement

Lobeline has demonstrated the ability to enhance the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Research indicates that lobeline can produce anticonvulsant effects by increasing GABA levels in the brain. frontiersin.orgresearchgate.net

In preclinical models, particularly those using chemoconvulsants like pentylenetetrazol (PTZ), lobeline administration has been shown to significantly elevate brain GABA concentrations. researchgate.netnih.gov This enhancement of the GABAergic system is proposed as a key mechanism for its observed anticonvulsant properties. researchgate.netnih.gov Studies investigating lobeline isolated from Lobelia nicotianaefolia found that it conferred potent protection against PTZ-induced seizures. frontiersin.orgfrontiersin.org This effect was directly correlated with a significant increase in brain GABA levels, particularly at a 20 mg/kg dose administered intraperitoneally. frontiersin.orgresearchgate.net The research suggests that by boosting GABA release, lobeline helps to suppress neuronal over-excitation, thereby reducing seizure activity. researchgate.netnih.gov

However, the effect appears to be dose-dependent. While lower doses (5, 10, and 20 mg/kg) significantly increased brain GABA levels, a higher dose (30 mg/kg) resulted in a slight decrease, indicating a biphasic effect on the GABAergic system. researchgate.netnih.gov

Table 1: Effect of Lobeline on Brain GABA Levels in a PTZ-Induced Seizure Model

Treatment GroupOnset of Seizures (min)Brain GABA Level (µg/g of wet tissue)
Control (PTZ only) 2.62 ± 0.111.15 ± 0.04
Lobeline (5 mg/kg) 2.85 ± 0.121.89 ± 0.02
Lobeline (10 mg/kg) 4.35 ± 0.172.08 ± 0.03
Lobeline (20 mg/kg) 6.51 ± 0.142.65 ± 0.02
Lobeline (30 mg/kg) 5.30 ± 0.151.02 ± 0.03
Diazepam (5 mg/kg) 8.10 ± 0.202.98 ± 0.03

Data adapted from studies on chemoconvulsant-induced seizures in mice. researchgate.net

Other Molecular Interactions

Lobeline has been identified as an inhibitor of P-glycoprotein (P-gp), a well-characterized ATP-binding cassette (ABC) transporter. nih.govwikipedia.orgnih.gov P-gp is a membrane efflux pump that actively removes a wide range of substances, including many chemotherapeutic drugs, from cells. nih.govfrontiersin.org In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), which limits the effectiveness of chemotherapy. nih.goviiarjournals.org

By inhibiting P-gp, lobeline can reverse this resistance. nih.govnih.gov Studies have shown that lobeline impairs the efflux function of P-gp, leading to an increased intracellular accumulation of anticancer drugs like doxorubicin. nih.govnih.gov This action sensitizes resistant tumor cells to the cytotoxic effects of these agents at concentrations where lobeline itself is non-toxic. nih.govnih.gov The mechanism is thought to be competitive, where lobeline occupies the drug binding sites on the P-gp transporter. nih.gov

Research using rhodamine 123, a known P-gp substrate, demonstrated that lobeline effectively inhibits P-gp-mediated efflux in a dose-dependent manner. nih.gov However, its inhibitory action is specific, as it does not appear to block the activity of other related transporters, such as the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov This makes lobeline a candidate for developing new MDR reversal agents in cancer therapy. wikipedia.orgnih.gov

Table 2: Research Findings on Lobeline as a P-glycoprotein Inhibitor

Research AreaFindingImplication
Mechanism of Action Inhibits P-gp mediated drug efflux. nih.govIncreases intracellular concentration of chemotherapeutic agents. nih.gov
Effect on MDR Reverses P-gp dependent multidrug resistance in tumor cells. nih.govnih.govCan sensitize resistant cancer cells to drugs like doxorubicin. nih.gov
Specificity Does not inhibit Breast Cancer Resistance Protein (BCRP). nih.govShows selectivity for certain ABC transporters.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) by strictly regulating the passage of substances from the bloodstream into the brain. medtechbcn.com Lobeline has been shown to interact with and block a basic amine transporter located at the BBB. researchgate.netwisc.edunih.gov

This interaction has been investigated using techniques such as positron emission tomography (PET) imaging. wisc.edusnmjournals.org Studies using the radioligand [18F]nifene, which crosses the BBB, revealed that lobeline can cause slight decreases in the transport of the ligand into the brain. nih.govwisc.edunih.gov This effect is attributed to lobeline's inhibition of the BBB amine transporter. wisc.edunih.gov The inhibition constant (Ki) for lobeline at this transporter has been reported to be approximately 400 µM. wisc.edu

Table 3: Lobeline's Interaction with the Blood-Brain Barrier Amine Transporter

ParameterValue/ObservationMethod of Determination
Mechanism Inhibition of the BBB basic amine transporter. wisc.edunih.govPET imaging with radioligands (e.g., [18F]nifene). snmjournals.orgwisc.edu
Inhibition Constant (Ki) ~400 µM. wisc.eduIn vitro transport studies.
Observed Effect Slight decrease in the transport of [18F]nifene across the BBB. nih.govnih.govIn vivo PET imaging in rats. snmjournals.org

Structure Activity Relationship Sar and Analog Development

Core Chemical Scaffolding and Modifications

The fundamental structure of lobeline (B1674988) consists of a central piperidine (B6355638) ring substituted at the C2 and C6 positions. blogspot.comaustinpublishinggroup.com This core scaffold is the primary focus for chemical modifications aimed at altering the molecule's biological activity. blogspot.com

The substituents on the piperidine ring are critical determinants of lobeline's activity. blogspot.com The naturally occurring, most active form, (-)-lobeline, features a 2-oxo-2-phenylethyl group at the C2 position and a 2-hydroxy-2-phenylethyl group at the C6 position. nih.gov SAR studies have revealed that modifications to these side chains significantly impact receptor affinity and selectivity.

Key findings on piperidine ring substituent modifications include:

N-Methyl Group: The N-methyl group on the piperidine ring affects affinity for certain receptor subtypes. blogspot.com Replacing this group with more polar substituents, such as carboxylic esters or hydroxy groups, has been explored to improve water solubility. nih.gov

Ring Replacement: In the pursuit of novel SAR insights, the entire piperidine ring of lobelane (B1250731) (a lobeline derivative) has been replaced with other cyclic structures, including piperazine, quinuclidine, tropane, and pyrrolidine (B122466) rings. nih.govacs.org Reducing the ring size from a piperidine to a pyrrolidine in lobelane analogs resulted in a notable decrease in potency for inhibiting dopamine (B1211576) uptake, though this effect was less pronounced in nor-lobelane analogs (lacking the N-methyl group). acs.org

Aromatic Moieties: Replacing the phenyl groups of lobelane with larger, pi-extended aromatic systems like 1-naphthyl moieties resulted in an analog with high potency and selectivity for VMAT2. nih.gov

Altering the functional groups on the side chains is a primary strategy for modulating lobeline's pharmacological properties. blogspot.com Modifications such as introducing or removing hydroxyl, keto, or ester groups can change the molecule's polarity, hydrogen bonding capacity, and receptor interactions. blogspot.comblogspot.com

Defunctionalization: A significant breakthrough in analog development was the "defunctionalization" of lobeline to create lobelane. nih.gov This process involves the removal of the C-10 hydroxyl and C-8 carbonyl groups. This structural change markedly diminishes affinity for nAChRs while increasing potency and selectivity for VMAT2. nih.govnih.gov

Esterification: Esterification of the hydroxyl group has been systematically studied. Aromatic esters showed a dramatic decrease in affinity for α4β2* nAChRs (400–4830-fold lower than lobeline), while aliphatic esters showed a more modest decrease (15–125-fold lower). nih.gov Importantly, these ester analogs remained equipotent to lobeline at VMAT2, indicating that this modification can selectively reduce nicotinic activity. nih.gov

Carbonyl Group Reduction: The stereoselective reduction of lobeline's carbonyl functional group yields lobelanidine (B1674987). nih.gov This dihydroxyl analog exhibits a 200-fold lower affinity for α4β2* nAChRs and a 5-fold lower affinity for VMAT2 compared to lobeline. nih.gov

Piperidine Ring Substituents

Design and Evaluation of Lobeline Analogs

The limitations of lobeline, including its complex pharmacology and isomerization instability, have driven the design and synthesis of numerous analogs. nih.govresearchgate.net The primary goal has been to create compounds with increased selectivity for specific targets, particularly VMAT2, to develop potential treatments for substance use disorders. nih.govresearchgate.net

Systematic structural modifications have led to several key classes of analogs:

Lobelane and related compounds: As previously mentioned, the defunctionalized analog lobelane exhibits high potency and selectivity for VMAT2. nih.govresearchgate.net Further modifications to the lobelane scaffold, such as replacing the N-methyl group with an N-(2S)-1,2-dihydroxypropyl moiety to create GZ-793A, have further improved VMAT2 affinity and drug-like properties. nih.govresearchgate.net

Unsaturated Analogs: The analog meso-transdiene (MTD), which features unsaturated double bonds in the linker chains, retains similar affinity for VMAT2 as lobeline but has a reduced affinity for nAChRs. researchgate.net

Heterocyclic Replacements: Analogs have been synthesized where the phenyl rings of lobelane are replaced with other aromatic systems, such as quinolyl groups, leading to water-soluble compounds with potent VMAT2 inhibition. frontiersin.org

The evaluation of these analogs typically involves binding assays to determine their affinity (often expressed as the inhibition constant, Ki) for various receptors and transporters.

Table 2: Binding Affinities (Ki, µM) of Lobeline and Key Analogs
Compoundα4β2* nAChRα7* nAChRVMAT2
Lobeline0.0048.50.90
Lobelanidine0.8112.34.5
Lobelane>100>1000.59
Data from studies evaluating receptor and transporter binding affinities. nih.gov A lower Ki value indicates higher binding affinity.

These SAR studies demonstrate that the most promising structural changes to the lobeline molecule involve defunctionalization and replacement of the phenyl rings with other aromatic groups to enhance VMAT2 affinity and selectivity. nih.gov

Synthesis Strategies for Modified Structures

A variety of synthetic strategies have been employed to create a diverse library of lobeline analogs. These modifications target different parts of the molecule, including the piperidine ring, its side chains, and the N-methyl group.

Core Structural Modifications:

Defunctionalization: A primary strategy involves the chemical removal of the hydroxyl and keto functional groups from lobeline's side chains to produce "des-oxygen" derivatives. nih.gov This "defunctionalization" yields core structures like lobelane and the unsaturated analog, meso-transdiene (MTD). nih.gov

Piperidine Ring Analogs: The central piperidine ring has been replaced with other cyclic structures, such as a pyrrolidine ring, to explore the impact of ring size on receptor affinity and function. acs.org

Isomeric Variation: The stereochemistry at the C-2 and C-6 positions of the piperidine ring is crucial for activity. Syntheses have been developed to produce specific stereoisomers, including trans-isomers of lobelane, to investigate the optimal spatial arrangement for target binding. nih.govacs.org

Side-Chain and Substituent Modifications:

Phenyl Ring Substitution: The phenyl rings on the side chains have been substituted with various moieties, including naphthalenyl, biphenyl, methoxy, and halogeno groups, to alter the electronic and steric properties of the analogs. nih.govnih.govresearchgate.net For instance, replacing the phenyl groups of lobelane with 1-naphthyl moieties has been shown to be a promising modification. nih.gov

Linker Homologation: The length of the ethylene (B1197577) linkers connecting the phenyl rings to the piperidine core has been systematically varied (from zero to three carbons) to determine the optimal intramolecular distance for VMAT2 binding. nih.govnih.gov

N-Substituent Modification: The N-methyl group of lobelane has been replaced with a range of more polar substituents to improve properties like water solubility. nih.gov These modifications include the introduction of N-1,2-dihydroxypropyl groups, carboxylic esters, nitriles, and amines. nih.govnih.gov

Advanced Synthetic Methodologies:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, have been instrumental in synthesizing analogs with modified side chains. nih.govnih.gov For example, Negishi coupling has been used to create lobelane homologues by coupling organozinc reagents with appropriate pyridine (B92270) precursors, which are then reduced to the piperidine ring. nih.govnih.govwuxiapptec.comorganic-chemistry.org

Enzymatic Synthesis: Biocatalysis offers a highly stereoselective route to key intermediates and final products. The desymmetrization of the meso-diol lobelanidine using enzymes like Candida antarctica lipase (B570770) B (CAL-B) affords enantiopure monoesters that can be converted to (-)-lobeline. nih.govuniovi.esrsc.org

Multi-step Total Synthesis: Complex analogs are often prepared through multi-step total synthesis, which may involve condensation reactions, catalytic hydrogenation, and stereoselective reductions. nih.govnih.gov A common route to lobelane analogs involves the initial condensation of 2,6-lutidine with benzaldehyde, followed by hydrogenation and N-methylation. nih.gov

Selectivity Enhancement for Specific Molecular Targets

A major goal in developing lobeline analogs is to enhance their selectivity for specific molecular targets, primarily VMAT2, while reducing their affinity for nAChRs to minimize side effects. nih.govacs.org

Shifting Selectivity from nAChRs to VMAT2:

The defunctionalization of lobeline to produce analogs like lobelane and meso-transdiene (MTD) is a key strategy for improving selectivity. nih.govnih.gov Removing the side-chain oxygenated functional groups dramatically reduces affinity for α4β2* and α7* nAChRs. nih.govnih.gov Concurrently, these modifications often maintain or increase affinity for monoamine transporters. nih.gov For example, lobelane was found to be approximately 5-fold more potent than lobeline in inhibiting binding to VMAT2, while showing significantly decreased nAChR affinity. nih.gov This shift transforms the pharmacological profile from a potent nAChR ligand to a more selective VMAT2 inhibitor. nih.govresearchgate.net

Fine-Tuning VMAT2 Affinity and Selectivity:

Further modifications to the lobelane scaffold have been explored to optimize its interaction with VMAT2 and enhance selectivity over other transporters like the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). researchgate.netlookchem.com

Aromatic Substitutions: Incorporating 4-hydroxy and 4-(2-fluoroethoxy) substituents onto the phenyl rings of lobelane analogs can maintain high affinity for VMAT2 while significantly increasing selectivity over DAT and SERT. lookchem.com One such analog, incorporating both a 4-(2-fluoroethoxy) and a 4-hydroxy group, demonstrated 96-fold and 335-fold greater selectivity for VMAT2 compared to DAT and SERT, respectively. lookchem.com

N-Substituent Effects: Replacing the N-methyl group with an N-1,2(R)-dihydroxypropyl moiety, as seen in the analog GZ-793A, resulted in a potent and highly selective VMAT2 inhibitor. researchgate.netnih.gov GZ-793A showed over 50-fold selectivity for inhibiting VMAT2 function over DAT or SERT. researchgate.net

Extended Aromatic Systems: Replacing the phenyl rings of lobelane with larger aromatic systems, such as 1-naphthyl moieties, led to the discovery of 1-NAP-lobelane, which was identified as a potent and highly VMAT2-selective compound. nih.gov

The structure-activity relationship studies reveal that the cis-2,6-diethylarylpiperidine motif is a critical pharmacophore for VMAT2 inhibition. acs.org However, modifications are crucial for dissociating this desired activity from the nAChR binding of the parent compound, lobeline.

Table 1: Research Findings on Binding Affinities of Lobeline and its Analogs

CompoundVMAT2 (Ki, µM)DAT (Ki, µM)SERT (Ki, µM)α4β2* nAChR (Ki, µM)α7* nAChR (Ki, µM)
(-)-Lobeline5.46 nih.gov>100 nih.gov6.3 nih.gov0.004 nih.gov6.26 nih.gov
Lobelane0.92 nih.gov1.95 nih.gov>100 nih.gov>100 nih.gov>100 nih.gov
meso-Transdiene (MTD)9.88 researchgate.net0.58 nih.gov7.0 nih.gov>100 nih.gov>100 nih.gov
(-)-trans-transdiene-0.26 nih.gov>100 nih.gov>100 nih.gov-
10S/10R-MEPP-11.5 nih.gov0.01 nih.gov--
10R-MESP->100 nih.gov0.04 nih.gov--
Lobeline tosylate->100 nih.gov>100 nih.gov0.004 nih.gov-
GZ-793A0.029 researchgate.net>1.5 researchgate.net>1.5 researchgate.net--

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Dashes indicate data not reported in the cited sources.

Preclinical Research Paradigms and Mechanistic Investigations

In Vitro Experimental Models

In vitro studies have been instrumental in dissecting the molecular interactions of lobeline (B1674988) sulfate (B86663). These experimental models allow for the controlled investigation of its effects on specific cellular components, providing a foundational understanding of its pharmacological profile.

Receptor binding assays have been crucial in identifying and characterizing the molecular targets of lobeline. These assays measure the affinity of a ligand, in this case, lobeline, for specific receptors by quantifying the displacement of a radiolabeled compound.

Lobeline has demonstrated a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). uky.edu In studies using rat brain tissue, lobeline displaced [³H]nicotine with a high affinity, exhibiting a Ki value of 4.4 ± 2.2 nM. uky.edu This strong binding affinity suggests a significant interaction with these receptors. uky.edu Further research has indicated that lobeline acts as a potent antagonist at both α3β2() and α4β2() neuronal nicotinic receptor subtypes. researchgate.net

Beyond nAChRs, lobeline's interaction with the vesicular monoamine transporter 2 (VMAT2) has been a significant area of investigation. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles. elifesciences.org Lobeline inhibits the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), a specific VMAT2 ligand, to vesicle membranes with an IC50 value of 0.90 µM. uky.edunih.gov This finding is consistent with its inhibition of [³H]dopamine (DA) uptake into vesicles, which has a similar IC50 value of 0.88 µM. uky.edunih.gov These results strongly suggest that lobeline directly interacts with the DTBZ binding site on VMAT2 to inhibit dopamine uptake. nih.gov In contrast, d-amphetamine inhibits [³H]DTBZ binding with a much higher IC50 of 39.4 µM, indicating a different interaction site on VMAT2 compared to lobeline. nih.gov

Table 1: Lobeline Sulfate Receptor Binding Affinities

Radioligand Receptor/Transporter Tissue Source Binding Affinity (Ki or IC50) Reference
[³H]nicotine Nicotinic Acetylcholine Receptors Rat Brain 4.4 ± 2.2 nM (Ki) uky.edu
[³H]dihydrotetrabenazine ([³H]DTBZ) Vesicular Monoamine Transporter 2 (VMAT2) Rat Striatal Vesicle Membranes 0.90 µM (IC50) uky.edunih.gov
[³H]dopamine ([³H]DA) Vesicular Monoamine Transporter 2 (VMAT2) Rat Striatal Vesicles 0.88 µM (IC50) uky.edunih.gov
[³H]dopamine ([³H]DA) Dopamine Transporter (DAT) Rat Striatal Synaptosomes 80 µM (IC50) nih.gov

Assays measuring neurotransmitter uptake and release provide a dynamic view of how lobeline modulates neuronal signaling. These experiments have revealed a complex interplay of effects on dopamine dynamics.

Lobeline has been shown to inhibit nicotine-evoked dopamine release. researchgate.net This antagonistic action at nicotinic receptors likely contributes to its potential therapeutic effects in nicotine (B1678760) addiction. researchgate.net Furthermore, lobeline inhibits the amphetamine-induced release of dopamine in vitro. researchgate.net In superfused rat striatal slices, lobeline at concentrations of 0.1-1 µM inhibited d-amphetamine-evoked dopamine overflow. nih.gov This suggests a functional antagonism of the effects of psychostimulants. researchgate.net

Interestingly, lobeline itself can evoke dopamine release from presynaptic terminals, although this effect is distinct from that of amphetamine. nih.gov Lobeline and d-amphetamine both evoked [³H]DA release from preloaded synaptic vesicles with EC50 values of 25.3 µM and 2.22 µM, respectively. nih.gov However, lobeline is significantly more potent at inhibiting dopamine uptake into vesicles than it is at evoking its release. nih.gov This suggests that lobeline's primary action is to redistribute presynaptic dopamine storage rather than to cause a massive release. nih.gov In a cell system co-expressing the dopamine transporter (DAT) and VMAT2, lobeline was found to evoke [³H]DA release primarily through its interaction with VMAT2, not DAT. nih.gov

The use of Xenopus oocytes and various cell lines (e.g., SH-SY5Y) expressing specific receptor subtypes allows for a more detailed characterization of lobeline's functional activity at these receptors.

In Xenopus oocytes expressing the α4β2 subtype of nAChRs, lobeline (0.1 and 1 µM) produced only a small current, indicating it is not a strong agonist at this receptor subtype. uky.edu In fact, at a concentration of 10 µM, lobeline antagonized approximately 50% of the current induced by 3 µM nicotine, further supporting its role as a nicotinic antagonist. uky.edu Studies in SH-SY5Y cells, a human neuroblastoma cell line that endogenously expresses nAChRs, have also been used to investigate the effects of lobeline. researchgate.net Research has shown that lobinaline (B1209580), another alkaloid from Lobelia, exhibited agonist activity at nAChRs in SH-SY5Y cells, highlighting the diverse pharmacology of compounds from this plant genus. researchgate.net

Investigations into lobeline's effects on key enzymes involved in neurotransmitter synthesis have been conducted to explore additional mechanisms of action. One such enzyme is tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. While some studies have explored the broader neurochemical effects of lobeline, specific and direct inhibitory actions on tyrosine hydroxylase have not been a primary finding in the context of its main mechanisms of action. uky.edu

Oocyte and Cell Culture Expression Systems (e.g., α4β2 nAChR currents, SH-SY5Y cells)

In Vivo Animal Models

In vivo animal models are essential for understanding the behavioral and physiological effects of lobeline sulfate in a whole organism, providing insights into its potential therapeutic applications.

A significant body of preclinical research has focused on lobeline's ability to counteract the behavioral effects of psychostimulants like amphetamine and methamphetamine.

In rats, lobeline has been shown to attenuate the hyperactivity induced by d-amphetamine and d-methamphetamine. nih.gov Doses of lobeline that did not produce independent effects on locomotion were able to reduce the stimulant-induced increase in activity. nih.gov Furthermore, lobeline has been found to decrease the self-administration of methamphetamine in rats, suggesting it may reduce the rewarding properties of the drug. researchgate.net It also attenuates the discriminative stimulus properties of d-methamphetamine, indicating it can block the subjective effects of the stimulant. nih.gov These behavioral findings are consistent with the in vitro data showing that lobeline inhibits amphetamine-induced dopamine release. researchgate.netnih.gov In one study, lobeline was found to inhibit amphetamine-induced hyperactivity, drug discrimination, and self-administration. researchgate.net However, it is important to note that lobeline itself does not appear to have significant abuse liability, as it does not support self-administration in rats. researchgate.net

Models of Psychostimulant-Induced Effects

Attenuation of Locomotor Activation (e.g., amphetamine, methamphetamine, cocaine, nicotine)

Lobeline has been shown in preclinical studies to reduce the locomotor-activating effects of several psychostimulants. Research indicates that lobeline can attenuate the hyperactivity induced by substances like d-amphetamine and methamphetamine in rodents. doi.org For instance, studies in rats have demonstrated that lobeline diminishes the increased locomotor activity caused by both acute and repeated administration of cocaine and nicotine. It also inhibits the release of dopamine triggered by amphetamine. researchgate.netdrugbank.comnih.gov

While lobeline effectively reduces the locomotor-activating properties of d-amphetamine and methamphetamine with similar potency, its impact on the subjective effects of amphetamine appears to differ. doi.org In contrast to its effects on methamphetamine's discriminative stimulus properties, lobeline did not alter the subjective properties of amphetamine in antagonism tests. doi.org The underlying reasons for this difference in efficacy are not yet fully understood. doi.org

Table 1: Effects of Lobeline on Psychostimulant-Induced Locomotor Activity

PsychostimulantEffect of LobelineAnimal ModelKey FindingsCitations
Amphetamine Attenuation of hyperactivityRatsLobeline decreased d-amphetamine-induced hyperactivity. doi.org
Methamphetamine Attenuation of hyperactivityRats, MiceLobeline decreased methamphetamine-induced hyperactivity. doi.org
Cocaine Attenuation of hyperactivityRatsLobeline attenuated hyperactivity after acute and repeated cocaine treatment.
Nicotine Attenuation of hyperactivityRatsLobeline attenuated hyperactivity after acute and repeated nicotine treatment.
Modification of Drug Self-Administration (e.g., amphetamine, methamphetamine, heroin)

Preclinical evidence suggests that lobeline can modify the self-administration of various drugs of abuse. Studies have shown that lobeline decreases the self-administration of methamphetamine in rats. nih.gov This effect is thought to be related to lobeline's ability to reduce methamphetamine-induced dopamine release by interacting with the vesicular monoamine transporter-2 (VMAT2). researchgate.net

Furthermore, research has demonstrated that lobeline can also attenuate heroin self-administration. scilit.com At doses of 1.0 and 3.0 mg/kg, lobeline was found to reduce the intravenous self-administration of heroin in rats. scilit.com These findings suggest that lobeline may have the potential to interfere with the reinforcing effects of both psychostimulants and opioids. scilit.com Lobeline itself does not appear to be self-administered by rats, indicating a low potential for abuse. researchgate.netresearchgate.net

Table 2: Lobeline's Modification of Drug Self-Administration

Drug of AbuseEffect of LobelineAnimal ModelKey FindingsCitations
Methamphetamine Decreased self-administrationRatsLobeline attenuated d-methamphetamine self-administration. nih.gov
Heroin Decreased self-administrationRatsLobeline attenuated heroin self-administration at specific doses. scilit.com
Amphetamine Inhibition of self-administrationRatsLobeline was found to inhibit amphetamine self-administration. researchgate.netdrugbank.com
Alteration of Drug Discrimination Properties

Lobeline has been investigated for its ability to alter the discriminative stimulus properties of psychostimulants. doi.org In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a placebo. Research has shown that lobeline can inhibit the discriminative stimulus effects of methamphetamine. doi.org

However, the interaction of lobeline with other psychostimulants is more complex. While nicotine was found to substitute for the discriminative stimulus effects of both cocaine and amphetamine, lobeline did not substitute for amphetamine or block its effects. doi.org These findings highlight a complicated pharmacological interaction, likely due to lobeline's combined actions at nicotinic receptors and monoamine transporters. doi.org

Neuroprotective and Neurodegenerative Disease Models

Dopaminergic Neuron Preservation (e.g., MPTP models of Parkinson's Disease)

Lobeline has demonstrated neuroprotective properties in preclinical models of Parkinson's disease. africanjournalofbiomedicalresearch.com Specifically, in studies using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian-like damage, lobeline has been shown to protect dopaminergic neurons. africanjournalofbiomedicalresearch.com Administration of lobeline has been found to alleviate behavioral deficits and reduce the loss of immunoreactivity in key brain regions like the substantia nigra and striatum in animal models. africanjournalofbiomedicalresearch.com

The neuroprotective effects of lobeline are thought to be mediated through its modulation of neurotransmitter systems and reduction of oxidative stress. africanjournalofbiomedicalresearch.com By preserving dopaminergic neurons, which are progressively lost in Parkinson's disease, lobeline shows potential as a therapeutic agent for this neurodegenerative condition. africanjournalofbiomedicalresearch.commdpi.comresearchgate.net

Oxidative Stress and DNA Damage Modulation

Lobeline has been shown to exert neuroprotective effects by modulating oxidative stress and reducing DNA damage. nih.govresearchgate.net In a study using a pilocarpine-induced seizure model, lobeline treatment decreased DNA damage in the hippocampus and cerebral cortex of mice. nih.govresearchgate.net This protective effect was observed against DNA damage induced by both pilocarpine (B147212) and hydrogen peroxide. researchgate.net

The study also found that while pilocarpine increased the levels of free radicals and the activity of the antioxidant enzyme catalase, lobeline was able to decrease catalase activity in the hippocampus to levels similar to the control group. nih.govresearchgate.net These findings suggest that lobeline's neuroprotective actions may be mediated, at least in part, by its ability to counteract oxidative stress and protect against genotoxic insults. nih.govresearchgate.netfrontiersin.org

Investigation of Central Nervous System Functions

Lobeline's effects on the central nervous system are multifaceted, primarily stemming from its interaction with nicotinic acetylcholine receptors (nAChRs) and its influence on neurotransmitter systems. mskcc.orgconsensus.appconsensus.app It acts as a ligand for nAChRs and can function as both an agonist and an antagonist. researchgate.netdrugbank.comnih.gov This dual activity contributes to its complex pharmacological profile.

A key mechanism of lobeline's action is its interaction with the vesicular monoamine transporter 2 (VMAT2), which is involved in the storage and release of neurotransmitters like dopamine. researchgate.netncats.iowikipedia.org By inhibiting VMAT2, lobeline can alter dopamine dynamics within the presynaptic terminal. researchgate.netdrugbank.comnih.gov This action is believed to underlie its ability to antagonize the effects of psychostimulants such as amphetamine and methamphetamine. researchgate.netdrugbank.comresearchgate.net In experiments with rats and mice, lobeline has been observed to increase the release of the stimulatory neurotransmitters dopamine and norepinephrine (B1679862) in certain brain regions. mskcc.org

Cognitive Function and Learning/Memory Modulation

Preclinical research indicates that lobeline may have a positive impact on cognitive functions, particularly in the domains of learning and memory. africanjournalofbiomedicalresearch.comnih.gov Studies utilizing animal models have demonstrated that lobeline can improve performance in tasks designed to assess these cognitive abilities. For instance, in rodent models, lobeline administration has been associated with enhanced performance and learning in the radial-arm maze and the spatial-discrimination water maze. nih.govnih.govresearchgate.net These findings suggest a potential role for lobeline as a cognitive enhancer. africanjournalofbiomedicalresearch.com

The mechanisms underlying these effects are believed to involve the modulation of various neurotransmitter systems. africanjournalofbiomedicalresearch.com Lobeline's interaction with nicotinic acetylcholine receptors (nAChRs) is considered a key factor. africanjournalofbiomedicalresearch.com By modulating cholinergic signaling, lobeline may influence processes critical for memory formation and recall. africanjournalofbiomedicalresearch.com Furthermore, lobeline's ability to redistribute dopamine and norepinephrine stores within neurons may also contribute to its cognitive-enhancing properties. nih.govresearchgate.net While the evidence from preclinical studies is promising, further investigation is needed to fully elucidate the mechanisms and potential therapeutic applications of lobeline in cognitive disorders. nih.govnih.govresearchgate.net

Table 1: Effects of Lobeline on Cognitive Performance in Preclinical Models

Model Task Observed Effect Citation
Rodent Radial-arm maze Improved performance and learning nih.govnih.govresearchgate.net
Rodent Spatial-discrimination water maze Improved performance and learning nih.govnih.govresearchgate.net
Antidepressant-like Behavioral Effects (e.g., forced swim test, chronic unpredictable stress)

Lobeline has demonstrated antidepressant-like effects in various preclinical behavioral models. researchgate.netnih.gov The forced swim test (FST), a common screening tool for potential antidepressant compounds, has been used to evaluate lobeline's effects. researchgate.netresearchgate.net In this test, a reduction in immobility time is interpreted as an antidepressant-like response. jneurology.com Studies have shown that acute administration of lobeline significantly reduces immobility time in mice compared to control groups, an effect not observed with a blood-brain barrier impermeant nAChR antagonist, suggesting a central mechanism of action. researchgate.net

Furthermore, lobeline has been investigated in the context of chronic unpredictable stress (CUS), an animal model that mimics aspects of human depression. nih.gov Mice exposed to CUS exhibit increased immobility time in the FST. nih.gov Pretreatment with lobeline has been found to significantly reduce this stress-induced increase in immobility. nih.gov These behavioral effects are thought to be mediated, at least in part, by lobeline's interaction with brain nAChRs and its influence on neurochemical and neuroendocrine systems. researchgate.netnih.govresearchgate.net For example, lobeline has been shown to attenuate stress-induced elevations in plasma corticosterone (B1669441) levels. researchgate.net Additionally, it has been observed to prevent the reduction in brain-derived neurotrophic factor (BDNF) expression and cell proliferation in the hippocampus caused by chronic stress. nih.gov

Table 2: Antidepressant-like Effects of Lobeline in Preclinical Models

Model Key Findings Citation
Forced Swim Test (FST) Significantly reduced immobility time in mice. researchgate.netresearchgate.net
Chronic Unpredictable Stress (CUS) Prevented CUS-induced increases in immobility time in the FST. nih.gov
Anticonvulsant Activity (e.g., pentylenetetrazol, strychnine (B123637) models)

Preclinical studies have provided evidence for the anticonvulsant properties of lobeline. frontiersin.orgnih.govnih.gov The anticonvulsant activity of lobeline has been primarily investigated using chemically-induced seizure models in rodents, such as the pentylenetetrazol (PTZ) and strychnine models. frontiersin.orgnih.govnih.govfrontiersin.org

In the PTZ-induced seizure model, administration of isolated lobeline has been shown to significantly delay the onset of seizures and provide protection against mortality. nih.govnih.gov The proposed mechanism for this anticonvulsant effect involves the enhancement of the brain's gamma-aminobutyric acid (GABA) levels. frontiersin.orgnih.govnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement can lead to a reduction in neuronal excitability. nih.gov Studies have demonstrated that lobeline administration significantly increases brain GABA levels, supporting a GABAergic mechanism for its anticonvulsant action. frontiersin.orgnih.govnih.gov

Lobeline has also shown efficacy in antagonizing seizures induced by strychnine. nih.govnih.gov Strychnine is an antagonist of the inhibitory neurotransmitter glycine, and its blockade leads to convulsive seizures. nih.gov The ability of lobeline to counteract strychnine-induced seizures suggests a broader spectrum of anticonvulsant activity that may not be limited to the GABAergic system. nih.govnih.gov

Table 3: Anticonvulsant Activity of Lobeline in Preclinical Models

Model Key Findings Proposed Mechanism Citation
Pentylenetetrazol (PTZ)-induced seizures Significantly delayed onset of seizures, prevented mortality. Enhancement of brain GABA levels. frontiersin.orgnih.govnih.gov

Respiratory System Modulation Studies (Isomer-specific effects)

Lobeline has a historical use as a respiratory stimulant. researchgate.netnih.gov However, recent research has highlighted that the respiratory effects of lobeline are isomer-specific, with cis-lobeline and trans-lobeline exhibiting different pharmacological activities. researchgate.netnih.gov

Studies in anesthetized rats have demonstrated that the cis-isomer of lobeline possesses a significant respiratory excitatory effect. researchgate.net In contrast, the presence of the trans-isomer can significantly reduce this effect. researchgate.netnih.gov One study found that an injection containing 36.9% trans-lobeline had its respiratory excitatory effect reduced by 50.2% compared to a pure cis-lobeline injection. researchgate.net This suggests that the cis-isomer is the more active form in stimulating respiration.

The isomerization from cis-lobeline to trans-lobeline has been found to be influenced by factors such as temperature and pH, with temperature acting as a catalyst and pH being a key factor. researchgate.netnih.gov This one-way isomerization has important implications for the formulation and storage of lobeline preparations intended for respiratory stimulation. These findings underscore the necessity of considering the isomeric composition of lobeline in both research and potential therapeutic applications related to the respiratory system. researchgate.netnih.gov

Table 4: Isomer-Specific Respiratory Effects of Lobeline

Isomer Effect on Respiration Citation
cis-Lobeline Excitatory researchgate.net

Brain-Derived Neurotrophic Factor (BDNF) Expression Modulation

Lobeline has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and plasticity. africanjournalofbiomedicalresearch.comnih.gov This modulation of BDNF expression is believed to contribute to some of the observed neuroprotective and antidepressant-like effects of lobeline. africanjournalofbiomedicalresearch.comnih.gov

In preclinical models of depression, such as chronic unpredictable stress (CUS), a reduction in hippocampal BDNF expression is often observed. nih.gov Studies have demonstrated that treatment with lobeline can prevent this stress-induced decrease in BDNF levels. nih.gov This suggests that the antidepressant-like effects of lobeline may be mediated, in part, by its ability to restore or maintain normal BDNF signaling in the hippocampus. nih.gov

Furthermore, the interaction of lobeline with nicotinic acetylcholine receptors (nAChRs) is thought to be linked to its effects on BDNF. africanjournalofbiomedicalresearch.comnih.gov The antidepressant-like effects of lobeline are suggested to involve nAChR-mediated signaling, which in turn influences BDNF expression and hippocampal cell proliferation. nih.gov In the context of nicotine withdrawal, repeated treatment with lobeline has been found to reduce the withdrawal-induced increase in BDNF expression in the hippocampus, suggesting a complex and context-dependent modulation of this neurotrophin. researchgate.net

Table 5: Lobeline's Modulation of BDNF Expression

Condition Effect on Hippocampal BDNF Expression Citation
Chronic Unpredictable Stress Prevented stress-induced reduction. nih.gov

Table 6: Compound Names Mentioned in the Article

Compound Name
Lobeline sulfate
Lobeline
cis-Lobeline
trans-Lobeline
Pentylenetetrazol
Strychnine
Gamma-aminobutyric acid (GABA)
Dopamine
Norepinephrine
Nicotine
Hexamethonium
Corticosterone
Brain-Derived Neurotrophic Factor (BDNF)
Amphetamine
Methamphetamine
Tetrabenazine
Nikethamide
Diazepam
Reboxetine
Fluoxetine
Bupropion
3-(pyridine-3́-yl)-cytisine
Scoparone
Varenicline
β-amyrin-palmitate
Lobelidine
Norlobeline
Lobelanine (B1196011)
Norlobelanine
Abscisic acid
Desipramine
Clomipramine
Reserpine
Pilocarpine
Cisplatin
(-)-pentylsedinine
Lobelane (B1250731) 8
Isolobetyol
Lobetyol
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Biosynthetic Pathways and Phytochemistry

Alkaloid Constituents in Lobelia Species

The genus Lobelia is a rich source of piperidine (B6355638) alkaloids, with lobeline (B1674988) being one of the most well-known. researchgate.netfrontiersin.org However, the alkaloid profile can vary significantly between different species. This section explores the diverse alkaloid constituents found in several Lobelia species.

Lobelia inflata , commonly known as Indian tobacco, is perhaps the most studied species and contains a wide array of alkaloids. researchgate.netwikipedia.org The principal bioactive compounds are from the piperidine class, including lobeline, norlobeline, lobelanidine (B1674987), and norlobelanine. researchgate.net In fact, L. inflata is reported to produce more than 20 distinct piperidine alkaloids, with the concentration of lobeline being highest in the seeds. researchgate.netwikipedia.org Other alkaloids identified in this species include lobelane (B1250731), lobelic acid, lobelanine (B1196011), and isolobinine. herbrally.com Some studies have identified as many as 52 different alkaloids in aqueous methanolic extracts of the plant. researchgate.net

Lobelia tupa , or Devil's Tobacco, also contains a significant amount of alkaloids, with lobeline and lobelanidine being major constituents. pfaf.orgresearchgate.net A study on the fresh leaves of L. tupa led to the isolation of lobelanidine as the main alkaloid, followed by lobeline and a novel piperidine alkaloid named pentylsedinine. researchgate.net Other research has pointed to norlobelanidine and norlelobanidine as primary bioactive components. utalca.cl

Lobelia cardinalis , the Cardinal Flower, is unique in that its primary alkaloid is lobinaline (B1209580), the first binitrogenous alkaloid discovered in any Lobelia species. nih.govcdnsciencepub.com This sets it apart from many other species where monolobal alkaloids are more common. cdnsciencepub.com While lobeline has been detected in L. cardinalis, lobinaline is the most abundant. researchgate.net

Lobelia siphilitica , or Great Blue Lobelia, has been found to contain lobeline and other piperidine alkaloids. tjpr.orgbioline.org.br Research has led to the isolation of lobeline, (1S,1′S)-2,2′-[(2R,6S)-1-methylpiperidine-2,6-diyl]bis(1-phenylethanol), and a new alkaloid, (S)-2-[(2S,6R)-1-methyl-6-(2-oxo-2-phenylethyl)piperidin-2-yl]-1-phenylethyl acetate. researchgate.netnih.gov Additionally, two new alkaloids, lophilin and lophilacrin, have been identified in the alkaloid fraction of this species. nih.gov

Lobelia chinensis has been a subject of some debate regarding its lobeline content. While some studies have reported the presence of lobeline, lobelanidine, and lobelanine, more recent and sensitive analytical methods like HPLC/Q-TOF MS have suggested that lobeline is absent in this species. nih.govxml-journal.netmdpi.com Instead, a variety of other piperidine alkaloids, alkaloid-lignan hybrids, and flavonoids have been identified. mdpi.com Two new pyrrolidine (B122466) alkaloids, radicamines A and B, have also been isolated from L. chinensis. nih.govscispace.com A comparative metabolomic study identified 27 compounds in L. chinensis, with lobechidine A, radicamine A, linarin, and diosmin (B1670713) being prominent. acs.org

Lobelia nicotianaefolia , also known as wild tobacco, is a rich source of alkaloids, with lobeline being a major component. researchgate.netstuartxchange.orgontosight.ai It also contains lobelanine, lobelanidine, and at least fourteen other piperidine alkaloids. researchgate.netstuartxchange.org The total alkaloid content in this plant is reported to be between 1.04% and 1.18%. researchgate.net Some studies suggest that the lobeline content in L. nicotianaefolia is higher than in L. inflata. stuartxchange.org A recent metabolomic analysis identified 32 compounds, with lobeline, 8-methyl-10-phenyl-dehydrolobelionol, and nor-lelobanidine being abundant. acs.org

Interactive Data Table of Alkaloid Constituents in Lobelia Species

SpeciesKey Alkaloid Constituents
Lobelia inflataLobeline, Norlobeline, Lobelanidine, Norlobelanine, Lobelane, Lobelanine, Isolobinine
Lobelia tupaLobeline, Lobelanidine, Pentylsedinine, Norlobelanidine, Norlelobanidine
Lobelia cardinalisLobinaline, Lobeline
Lobelia siphiliticaLobeline, (1S,1′S)-2,2′-[(2R,6S)-1-methylpiperidine-2,6-diyl]bis(1-phenylethanol), (S)-2-[(2S,6R)-1-methyl-6-(2-oxo-2-phenylethyl)piperidin-2-yl]-1-phenylethyl acetate, Lophilin, Lophilacrin
Lobelia chinensisLobelanidine, Radicamine A, Radicamine B, Lobechidine A, Linarin, Diosmin (Lobeline presence is debated)
Lobelia nicotianaefoliaLobeline, Lobelanine, Lobelanidine, Nor-lelobanidine, 8-methyl-10-phenyl-dehydrolobelionol

Proposed Biosynthetic Routes for Lobeline Alkaloids

The biosynthesis of lobeline and related piperidine alkaloids is a complex process that is not yet fully elucidated. researchgate.netaustinpublishinggroup.com However, based on precursor feeding experiments and analysis of intermediates, a hypothetical pathway has been proposed. austinpublishinggroup.comrsc.org

The core of the lobeline molecule is a piperidine ring, which is derived from the amino acid L-lysine. austinpublishinggroup.comrsc.org The initial step in the pathway is believed to be the decarboxylation of lysine (B10760008) by the enzyme lysine decarboxylase (LDC) to form cadaverine (B124047). austinpublishinggroup.com A series of subsequent reactions, likely involving deamination, oxidation, and imine formation, leads to the formation of the Δ¹-piperideine cation. researchgate.netaustinpublishinggroup.com

The side chains attached to the piperidine ring are derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. austinpublishinggroup.comnih.gov The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. austinpublishinggroup.com Further hydroxylation and oxidation reactions are required to form benzoylacetic acid, another key precursor for lobeline synthesis. austinpublishinggroup.com

The condensation of Δ¹-piperideine with benzoylacetic acid is a crucial step leading to the formation of the basic lobeline skeleton. researchgate.net It has been suggested that lobelanine, a symmetrical alkaloid, may act as an intermediate in the biosynthesis of lobeline. rsc.org The non-occurrence of lobelanine in significant amounts in L. inflata could be due to its rapid conversion to lobeline, which is the major alkaloid in this species. rsc.org

Tracer experiments have shown that cinnamic acid and 3-hydroxy-3-phenylpropanoic acid are incorporated into lobeline in L. inflata. rsc.org These studies also support the role of lysine and Δ¹-piperideine as precursors, while indicating that cadaverine (pentane-1,5-diamine) itself may not be a direct intermediate in the pathway from lysine. rsc.org

The biosynthesis of other related alkaloids, such as 8,10-diethyl-lobelidione found in L. inflata, is proposed to be derived from lysine and acetate. rsc.org

While significant progress has been made in understanding the biosynthetic pathway of lobeline, the exact sequence of all enzymatic reactions and the genes encoding these enzymes are still areas of active research. austinpublishinggroup.comnih.gov

Advanced Analytical Methodologies in Lobeline Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating lobeline (B1674988) from complex matrices and quantifying its presence. These techniques are essential for analyzing lobeline in plant extracts and pharmaceutical formulations. austinpublishinggroup.comoup.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of lobeline. austinpublishinggroup.com HPLC methods, often coupled with a Photodiode Array (PDA) detector, allow for the determination of lobeline content in various samples, including those derived from Lobelia inflata. austinpublishinggroup.comaustinpublishinggroup.com The technique's high resolution and sensitivity enable the separation of lobeline from other related alkaloids and compounds present in the sample matrix. austinpublishinggroup.comnih.gov

Research has demonstrated the use of reversed-phase HPLC for analyzing lobeline. sielc.comresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. austinpublishinggroup.commdpi.comresearchgate.net The detection is typically performed at specific UV wavelengths, with lobeline showing maximum absorbance (λmax) around 210 nm and 246-250 nm. austinpublishinggroup.comresearchgate.netmdpi.com Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve optimal separation of various components in a sample. austinpublishinggroup.commdpi.com The retention time (Rt) for lobeline under specific HPLC conditions is a key parameter for its identification. For instance, one study reported a retention time of approximately 15.3 minutes for lobeline. austinpublishinggroup.com

The development of stability-indicating HPLC methods is also crucial for assessing the degradation of lobeline sulfate (B86663) under various stress conditions, such as acidic, alkaline, and oxidative environments. ijprajournal.com These methods can effectively separate the intact drug from its degradation products. ijprajournal.com

Interactive Data Table: HPLC Methods for Lobeline Analysis

ParameterMethod 1 austinpublishinggroup.comMethod 2 mdpi.comMethod 3 researchgate.net
Column Kinetex 5µm, C18Agilent 1100 Series LC systemEurosphere C8
Mobile Phase A 20 mM ammonium formate, pH 350 mM phosphate buffer, pH 3.00.1% trifluoroacetic acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 10% to 30% B (5 min), 30% B (15 min), 90% B (2 min), 10% B (2 min)Gradient elution70% Acetonitrile
Flow Rate 0.5 mL/min1.0 mL/minNot Specified
Detection (λmax) 246 nm and 211 nm210 nm250 nm
Retention Time 15.3 minNot specifiedNot specified

Ultra-Fast Liquid Chromatography (UFLC) presents a significant advancement over conventional HPLC by offering much faster analysis times without compromising resolution. A UFLC method has been developed for the simultaneous determination of lobeline sulfate along with other alkaloids like scopolamine (B1681570) hydrobromide and hyoscyamine (B1674123) sulfate. researchgate.net

This rapid and accurate method utilizes a reversed-phase C18 column and a gradient mobile phase composed of acetonitrile and a buffer containing phosphoric acid and sodium lauryl sulfate. researchgate.net The detection is carried out using a photodiode array detector at a wavelength of 205 nm. researchgate.net In one such validated method, lobeline sulfate exhibited a retention time of approximately 17.74 minutes. researchgate.net The method demonstrated good linearity over a concentration range of 20–125 µg/mL with a high correlation coefficient (>0.99) and excellent recovery rates (99.96%). researchgate.net The significant reduction in run time makes UFLC particularly suitable for high-throughput screening and routine quality control analysis of pharmaceutical preparations containing lobeline sulfate. researchgate.net

Interactive Data Table: UFLC Method for Lobeline Sulfate Analysis researchgate.net

ParameterDetails
Column ACE, C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% phosphoric acid and 0.1% sodium lauryl sulfate in water
Gradient 35% A (10 min), then 80% A (12 min), then 35% A (5 min)
Flow Rate 2.0 mL/min
Detection (λmax) 205 nm
Retention Time 17.74 min
Linearity Range 20–125 µg/mL
Recovery 99.96%

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative and semi-quantitative analysis of lobeline. austinpublishinggroup.comoup.com For the analysis of lobeline, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. austinpublishinggroup.com A typical mobile phase for separating lobeline consists of a mixture of chloroform, methanol, and ammonia. austinpublishinggroup.com

After the separation, the spots on the TLC plate can be visualized under UV light at wavelengths of 254 nm and 365 nm. austinpublishinggroup.com For more specific detection, colorimetric reagents are employed. Dragendorff's reagent is a classic choice for detecting alkaloids like lobeline, producing a characteristic orange-colored complex with the amine group of the alkaloid. austinpublishinggroup.com Another colorimetric approach involves using a formaldehyde-sulfuric acid reagent. oup.com

Quantitative analysis can be achieved by TLC-spectrodensitometry, where the intensity of the colored spot is measured. tandfonline.com This method has been shown to be accurate and precise for the determination of lobeline. tandfonline.com Furthermore, a TLC-colorimetric method can be used to determine the individual amounts of lobeline, lobelanine (B1196011), and lobelanidine (B1674987) in herbal materials and pharmaceutical products. oup.com This involves separating the alkaloids on a TLC plate, followed by elution of the individual spots and subsequent colorimetric measurement. oup.comusda.gov

Interactive Data Table: TLC Methods for Lobeline Analysis

ParameterMethod 1 austinpublishinggroup.comMethod 2 sante.frMethod 3 oup.com
Stationary Phase Silica gel 60 F254TLC silica gel plate RNot specified
Mobile Phase Chloroform:Methanol:Ammonia (90:9:1)Glacial acetic acid:Water:Butanol (10:10:40 V/V/V)Not specified
Detection UV (254 nm, 365 nm), Dragendorff's reagentDiphenylboric acid aminoethyl ester R, Macrogol 400 R, UV (365 nm)Formaldehyde-sulfuric acid reagent
Application Qualitative and quantitative analysisIdentificationColorimetric estimation

Ultra-Fast Liquid Chromatography (UFLC)

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of lobeline sulfate and for its quantification. These methods provide information about the molecule's functional groups and electronic transitions.

Ultraviolet (UV) spectrophotometry is a straightforward and widely used method for the quantification of lobeline. usda.gov The principle of this technique is based on the absorption of UV radiation by the molecule, which is proportional to its concentration. Lobeline exhibits characteristic absorption maxima (λmax) in the UV region, typically around 250 nm. usda.govufrgs.brresearchgate.net

This method is often used for the quantitative determination of lobeline after its extraction and separation from a sample matrix. For instance, after separating lobeline using TLC, the corresponding band can be eluted and the concentration determined using a spectrophotometer at its λmax. usda.gov UV spectrophotometry has also been employed in the development of analytical methods for the simultaneous estimation of lobeglitazone (B1674985) sulfate with other drugs, where the absorbance is measured at the λmax of each component. ufrgs.brresearchgate.net The simplicity, cost-effectiveness, and speed of UV spectrophotometry make it a valuable tool for routine quality control analysis of lobeline sulfate in bulk and pharmaceutical dosage forms. researcher.life

Interactive Data Table: UV Spectrophotometry Data for Lobeline-related Compounds

Compoundλmax (nm)SolventReference
Lobeline250Chloroform usda.gov
Lobeglitazone Sulfate250Methanol ufrgs.brresearchgate.net
Lobeglitazone Sulfate248Methanol researcher.life

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules by identifying their functional groups. researchgate.netwikipedia.org The FTIR spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its bonds when it absorbs infrared radiation. researchgate.net

Ultraviolet (UV) Spectrophotometry

Electrochemical Detection Methods

Electrochemical detection methods offer high sensitivity and are well-suited for the analysis of redox-active compounds like lobeline. These techniques are often coupled with separation methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

Various electrochemical techniques have been utilized for the detection of small molecules, including cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). osf.io Amperometric detection, where a constant potential is applied to the working electrode, is another common approach, particularly in HPLC systems. researchgate.netelectrochem.org The choice of method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

In the context of lobeline analysis, HPLC with electrochemical detection (HPLC-ECD) has been employed to measure its concentration in biological samples. For instance, striatal concentrations of dopamine (B1211576), which can be influenced by lobeline, have been measured using HPLC-ECD with a glassy carbon working electrode. This method allows for the sensitive detection of neurotransmitters and other neurochemicals, with detection limits often in the picomolar range. researchgate.net

The European Pharmacopoeia lists electrochemical detection, including pulsed and direct amperometric detection, as a recognized analytical method, highlighting its importance in pharmaceutical analysis. edqm.eunihs.go.jp The development of novel electrode materials, such as gold nanoparticle/reduced graphene oxide composites, continues to enhance the performance of electrochemical sensors for various analytes. researchgate.net

Table 1: Comparison of Common Electrochemical Detection Methods

Technique Principle Typical Application Advantages Limitations
Cyclic Voltammetry (CV) The potential is swept linearly between two values, and the resulting current is measured. osf.ioCharacterization of redox behavior. mdpi.comProvides information on reaction mechanisms.Not as sensitive as pulse techniques.
Differential Pulse Voltammetry (DPV) Pulses of a specific amplitude are superimposed on a linear potential ramp. mdpi.comQuantitative analysis of analytes. core.ac.ukHigh sensitivity, good resolution.Slower scan rates compared to CV.
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform. osf.ioFast and sensitive quantitative analysis.High speed, excellent sensitivity.Complex waveform can be a disadvantage.
Amperometry A constant potential is applied, and the resulting current is measured over time. researchgate.netContinuous monitoring of analyte concentration, HPLC detection. uky.eduSimple, rapid response.Less selective than voltammetric methods.

Techniques for Isomer Ratio Determination

Lobeline possesses multiple chiral centers, leading to the existence of several stereoisomers. The biological activity of these isomers can differ significantly, making the determination of the isomer ratio crucial in research and pharmaceutical applications.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying lobeline isomers. mdpi.com Chiral stationary phases (CSPs) are often employed to achieve enantiomeric separation. For example, polysaccharide-derived CSPs like Chiralpak AD-H have been successfully used in the normal-phase mode to separate the stereoisomers of lobeline-related compounds. nih.govresearchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol, is critical for achieving optimal separation. nih.gov

In addition to chiral HPLC, other chromatographic techniques have been explored. While some CSPs like Chiralpak AS-H showed poor separation of certain stereoisomers, Chiralpak IA CSP in normal-phase mode provided partial separation. researchgate.net The combination of HPLC with circular dichroism (CD) detection can provide information on the stereochemical features of the separated isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for isomer analysis. Both 1H and 13C NMR spectroscopy are used to verify the structures of lobeline and its analogs. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed information about the spatial relationships between atoms, aiding in the definitive assignment of isomeric structures. nih.govclockss.org The ratio of isomers in a mixture can often be determined by integrating the corresponding signals in the NMR spectrum. nih.gov

A study on the isomerization of cis-lobeline to trans-lobeline utilized an optimized HPLC method to separate the two isomers. mdpi.com The stability of cis-lobeline was found to be dependent on pH and temperature, with higher pH and temperature promoting conversion to the trans-isomer. mdpi.comresearchgate.net

Table 2: Key Techniques for Lobeline Isomer Ratio Determination

Technique Principle of Separation/Differentiation Key Parameters Reported Application in Lobeline Research
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.govChiral stationary phase (e.g., Chiralpak AD-H), mobile phase composition. researchgate.netBaseline separation of four stereoisomers of lobechinenoids. researchgate.net
HPLC-CD Combines HPLC separation with circular dichroism detection to determine enantiomeric relationships. researchgate.netWavelength for CD detection.On-line analysis to assign enantiomeric relationships of chromatographic peaks. researchgate.net
NMR Spectroscopy Differences in the chemical environment of nuclei in different isomers lead to distinct resonance frequencies. clockss.orgMagnetic field strength, specific NMR experiments (1D, 2D). clockss.orgVerification of the structures of lobeline analogs and determination of isomer ratios. researchgate.netresearchgate.netnih.gov
HPLC (Isocratic/Gradient) Separation based on polarity differences between isomers on a stationary phase. mdpi.comMobile phase composition (pH, solvent ratio), column type. researchgate.netDetermination of cis- and trans-lobeline content. mdpi.com

Perspectives and Future Research Trajectories

Elucidation of Complete Mechanistic Pathways

Lobeline (B1674988) sulfate (B86663), a salt of the naturally occurring piperidine (B6355638) alkaloid lobeline, exhibits a complex pharmacological profile by interacting with multiple molecular targets. ontosight.ainih.gov While significant progress has been made, a complete understanding of its mechanistic pathways remains an active area of research.

Lobeline is recognized for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), where it can act as both an agonist and an antagonist. researchgate.netdoi.org It demonstrates a high affinity for α4β2 and α3β2 nAChR subtypes, which is believed to be crucial for its effects on the central nervous system. mdpi.comdrugbank.com Specifically, its partial agonist activity at α4β2 nAChRs has been linked to its potential application in smoking cessation. frontiersin.org The interaction of lobeline with nAChRs is complex; for instance, it inhibits nicotine-induced dopamine (B1211576) release, suggesting an antagonistic role at certain nAChR subtypes. researchgate.netdrugbank.com

Beyond nAChRs, a primary mechanism of lobeline's action involves the modulation of monoamine neurotransmitter systems. mdpi.com It inhibits the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging dopamine and other monoamines into synaptic vesicles. researchgate.netwikipedia.org By interacting with the tetrabenazine-binding site on VMAT2, lobeline disrupts the storage and release of dopamine. nih.govresearchgate.netdrugbank.com This leads to an increase in cytosolic dopamine and its subsequent metabolism, rather than an increase in synaptic dopamine release. researchgate.netdrugbank.com Lobeline also demonstrates inhibitory effects on the dopamine transporter (DAT) and serotonin (B10506) transporter, albeit with lower affinity compared to VMAT2. wikipedia.orgacs.org This multifaceted interaction with dopamine systems—inhibiting reuptake at DAT and altering vesicular storage via VMAT2—underpins its potential in mitigating the effects of psychostimulants. researchgate.netafricanjournalofbiomedicalresearch.com

Exploration of Isomer-Specific Pharmacological Activities

Lobeline possesses chiral centers, leading to the existence of different stereoisomers, primarily the cis and trans isomers. mdpi.comnih.gov The naturally occurring and most studied form is (-)-lobeline, which has a cis configuration. mdpi.comnih.gov However, lobeline can undergo pH- and temperature-dependent epimerization to its trans-isomer. mdpi.comnih.govnih.gov

Emerging research indicates that the pharmacological activities of these isomers may differ significantly. A study on the respiratory stimulant effects of lobeline found that an injection containing 36.9% of the trans-isomer had a 50.2% reduced effect compared to a pure cis-lobeline injection. mdpi.comnih.govnih.gov This finding underscores the critical need to investigate the distinct pharmacological profiles of each isomer.

While many studies have focused on the structure-activity relationships of lobeline and its analogs, the specific differences in the pharmacological activities between the cis and trans isomers have been largely overlooked until recently. mdpi.comnih.govresearchgate.net Future research should systematically evaluate the binding affinities and functional activities of purified cis- and trans-lobeline at various molecular targets, including different nAChR subtypes, VMAT2, DAT, and other relevant receptors. Such studies will be crucial for understanding whether the therapeutic effects and potential side effects of lobeline preparations are attributable to a specific isomer or a combination of both. This knowledge is essential for the development of stereochemically pure and more effective therapeutic agents.

Rational Design of Novel Therapeutic Agents

The multifaceted pharmacology of lobeline presents both opportunities and challenges for its development as a therapeutic agent. Its interaction with multiple targets can be beneficial but also lead to off-target effects. Therefore, the rational design of novel therapeutic agents based on the lobeline scaffold is a promising area of research. The goal is to create analogs with enhanced affinity and selectivity for specific targets, thereby optimizing therapeutic efficacy and minimizing undesirable effects. nih.gov

A primary focus of these efforts has been to develop VMAT2-selective ligands. nih.govresearchgate.net By systematically modifying the lobeline structure, researchers have aimed to increase potency at VMAT2 while reducing or eliminating affinity for nAChRs. acs.orgnih.gov This has led to the synthesis of "defunctionalized" lobeline analogs, such as lobelane (B1250731). acs.orgfrontiersin.org Lobelane, which lacks the oxygen-containing functional groups of lobeline, exhibits a 10- to 15-fold greater potency in inhibiting vesicular dopamine uptake by VMAT2 and has a higher binding affinity for the dihydrotetrabenazine (B1670615) binding site on VMAT2 compared to lobeline. frontiersin.orgresearchgate.net

Further modifications have explored replacing the phenyl groups of lobelane with other aromatic systems. For example, the synthesis of quinlobelane, where the phenyl groups are replaced with quinolyl groups, resulted in a water-soluble analog with potent VMAT2 inhibitory activity. frontiersin.org Another strategy involves creating analogs that retain affinity for VMAT2 but have enhanced affinity for DAT and serotonin transporters. researchgate.net Computational modeling and neural network analyses have been employed to predict the affinity of lobeline analogs for VMAT2, aiding in the rational design of new ligands. wikipedia.orgnih.gov These approaches help in identifying key structural features that determine binding affinity and selectivity, guiding the synthesis of novel compounds with improved pharmacological profiles for potential use in treating substance abuse and neurodegenerative disorders. nih.govnih.govmdpi.com

Interactive Data Table: Lobeline and Analog Binding Affinities

Compound Target Binding Affinity (IC₅₀/Kᵢ) Reference
(-)-Lobeline VMAT2 ([³H]DTBZ binding) IC₅₀ = 0.90 μM acs.orgnih.gov
(-)-Lobeline VMAT2 ([³H]DA uptake) IC₅₀ = 0.88 μM acs.orgnih.gov
(-)-Lobeline DAT ([³H]DA uptake) IC₅₀ = 80 μM acs.orgnih.gov
(-)-Lobeline α4β2* nAChRs ([³H]nicotine binding) Kᵢ = 4.7 nM acs.org
(-)-Lobeline α7* nAChRs ([³H]MLA binding) Kᵢ = 6.26 μM acs.org
Lobelane VMAT2 ~5-fold higher affinity than lobeline frontiersin.orgresearchgate.net
Meso-transdiene (MTD) VMAT2 High potency acs.org

Q & A

Q. What are the primary pharmacological mechanisms of lobeline sulfate, and how do they inform experimental design in neuropharmacology studies?

Lobeline sulfate acts as a partial agonist/antagonist at nicotinic acetylcholine receptors (nAChRs) and modulates vesicular monoamine transporter-2 (VMAT2) activity, affecting dopamine release and uptake . Methodologically, researchers should prioritize in vitro binding assays (e.g., radioligand displacement studies) to quantify receptor affinity, followed by in vivo behavioral models (e.g., locomotor activity tests in rodents) to correlate mechanistic findings with functional outcomes. Dose-response curves and control groups (e.g., using selective nAChR antagonists) are critical to isolate lobeline-specific effects.

Q. How can researchers address stability challenges in lobeline sulfate during experimental storage and administration?

Lobeline sulfate undergoes pH-dependent degradation via retro-Mannich reaction in aqueous solutions, producing acetophenone and reactive intermediates . To mitigate this:

  • Use acidic buffers (pH < 5) to stabilize the β-aminoketone moiety.
  • Avoid prolonged exposure to room temperature; store lyophilized samples at -20°C.
  • Employ HPLC with UV detection to monitor degradation products, ensuring <5% impurity thresholds for valid pharmacological assays.

Q. What analytical methods are recommended for quantifying lobeline sulfate and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for detecting lobeline and its epimers (cis/trans isomers) in plasma or tissue homogenates . Sample preparation should include protein precipitation (e.g., acetonitrile) and stabilization with ascorbic acid to prevent oxidation. Calibration curves must account for species-specific epimerization ratios (e.g., 1:19 cis:trans in humans vs. 16:1 in rats) to avoid quantification biases .

Advanced Research Questions

Q. How can contradictory data on lobeline sulfate’s epimerization across species be resolved in translational studies?

The reversal of cis:trans ratios in human vs. rat plasma after sublingual administration highlights species-specific metabolic differences . To address this:

  • Conduct comparative pharmacokinetic studies using isotopic labeling (e.g., deuterated lobeline) to track epimerization pathways.
  • Integrate molecular dynamics simulations to predict stereochemical stability in different biological environments.
  • Validate findings with cross-species microsomal assays to identify enzyme contributions (e.g., esterases or isomerases).

Q. What experimental designs are optimal for evaluating lobeline sulfate’s efficacy in substance use disorder (SUD) models while minimizing confounding variables?

  • Use double-blind, placebo-controlled protocols in animal models of nicotine or methamphetamine self-administration.
  • Control for lobeline’s peripheral effects (e.g., emesis) by comparing systemic vs. central administration (e.g., intracerebroventricular infusion).
  • Include longitudinal neurochemical monitoring (e.g., microdialysis for dopamine levels) to correlate behavioral outcomes with VMAT2 modulation .

Q. How can researchers reconcile lobeline sulfate’s dual role as a nAChR agonist and VMAT2 inhibitor in mechanistic studies?

  • Employ knockout models (e.g., β2 nAChR-null mice) to isolate VMAT2-mediated effects.
  • Use selective pharmacological blockers (e.g., vesamicol for VMAT2) in ex vivo synaptosomal preparations.
  • Apply computational modeling to predict binding site competition and downstream signaling cascades.

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of lobeline sulfate in heterogeneous populations?

  • Use mixed-effects models to account for inter-individual variability in metabolic rates.
  • Apply bootstrap resampling for small sample sizes (n < 10) to estimate confidence intervals for EC50 values.
  • Include sensitivity analyses to test robustness against outliers, especially in behavioral datasets.

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy of lobeline sulfate?

  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure levels.
  • Validate with positron emission tomography (PET) imaging using radiolabeled lobeline to assess blood-brain barrier penetration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.